molecular formula C18H21ClN2OS B11344897 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11344897
M. Wt: 348.9 g/mol
InChI Key: DBQQDHQQIGCIDK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-chlorobenzyl chloride with piperidine, followed by the reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H21ClN2OS/c19-15-8-3-2-7-14(15)16(21-10-4-1-5-11-21)13-20-18(22)17-9-6-12-23-17/h2-3,6-9,12,16H,1,4-5,10-11,13H2,(H,20,22)

InChI Key

DBQQDHQQIGCIDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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